Cas no 2228722-05-0 (1-amino-3-(3-tert-butyl-1H-pyrazol-4-yl)propan-2-ol)

1-Amino-3-(3-tert-butyl-1H-pyrazol-4-yl)propan-2-ol is a specialized organic compound featuring a pyrazole core substituted with a tert-butyl group and an amino-propanol side chain. This structure imparts unique reactivity, making it valuable as an intermediate in pharmaceutical and agrochemical synthesis. The tert-butyl group enhances steric and electronic properties, while the amino and hydroxyl functionalities provide versatile sites for further derivatization. Its well-defined molecular architecture ensures consistent performance in complex reactions, such as heterocyclic modifications or chiral synthesis. The compound’s stability under standard conditions and compatibility with common solvents further contribute to its utility in research and industrial applications. Suitable for controlled functionalization, it is particularly relevant in developing bioactive molecules.
1-amino-3-(3-tert-butyl-1H-pyrazol-4-yl)propan-2-ol structure
2228722-05-0 structure
Product name:1-amino-3-(3-tert-butyl-1H-pyrazol-4-yl)propan-2-ol
CAS No:2228722-05-0
MF:C10H19N3O
MW:197.277362108231
CID:6085143
PubChem ID:165626909

1-amino-3-(3-tert-butyl-1H-pyrazol-4-yl)propan-2-ol Chemical and Physical Properties

Names and Identifiers

    • 1-amino-3-(3-tert-butyl-1H-pyrazol-4-yl)propan-2-ol
    • EN300-1779462
    • 2228722-05-0
    • Inchi: 1S/C10H19N3O/c1-10(2,3)9-7(6-12-13-9)4-8(14)5-11/h6,8,14H,4-5,11H2,1-3H3,(H,12,13)
    • InChI Key: HUOCAWOHLLOMNB-UHFFFAOYSA-N
    • SMILES: OC(CN)CC1C=NNC=1C(C)(C)C

Computed Properties

  • Exact Mass: 197.152812238g/mol
  • Monoisotopic Mass: 197.152812238g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 4
  • Complexity: 179
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.6
  • Topological Polar Surface Area: 74.9Ų

1-amino-3-(3-tert-butyl-1H-pyrazol-4-yl)propan-2-ol Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1779462-0.25g
1-amino-3-(3-tert-butyl-1H-pyrazol-4-yl)propan-2-ol
2228722-05-0
0.25g
$1591.0 2023-09-20
Enamine
EN300-1779462-0.1g
1-amino-3-(3-tert-butyl-1H-pyrazol-4-yl)propan-2-ol
2228722-05-0
0.1g
$1521.0 2023-09-20
Enamine
EN300-1779462-1.0g
1-amino-3-(3-tert-butyl-1H-pyrazol-4-yl)propan-2-ol
2228722-05-0
1g
$1729.0 2023-06-03
Enamine
EN300-1779462-10.0g
1-amino-3-(3-tert-butyl-1H-pyrazol-4-yl)propan-2-ol
2228722-05-0
10g
$7435.0 2023-06-03
Enamine
EN300-1779462-1g
1-amino-3-(3-tert-butyl-1H-pyrazol-4-yl)propan-2-ol
2228722-05-0
1g
$1729.0 2023-09-20
Enamine
EN300-1779462-5g
1-amino-3-(3-tert-butyl-1H-pyrazol-4-yl)propan-2-ol
2228722-05-0
5g
$5014.0 2023-09-20
Enamine
EN300-1779462-10g
1-amino-3-(3-tert-butyl-1H-pyrazol-4-yl)propan-2-ol
2228722-05-0
10g
$7435.0 2023-09-20
Enamine
EN300-1779462-0.5g
1-amino-3-(3-tert-butyl-1H-pyrazol-4-yl)propan-2-ol
2228722-05-0
0.5g
$1660.0 2023-09-20
Enamine
EN300-1779462-0.05g
1-amino-3-(3-tert-butyl-1H-pyrazol-4-yl)propan-2-ol
2228722-05-0
0.05g
$1452.0 2023-09-20
Enamine
EN300-1779462-2.5g
1-amino-3-(3-tert-butyl-1H-pyrazol-4-yl)propan-2-ol
2228722-05-0
2.5g
$3389.0 2023-09-20

1-amino-3-(3-tert-butyl-1H-pyrazol-4-yl)propan-2-ol Related Literature

Additional information on 1-amino-3-(3-tert-butyl-1H-pyrazol-4-yl)propan-2-ol

1-Amino-3-(3-tert-butyl-1H-pyrazol-4-yl)propan-2-ol (CAS No. 2228722-05-0): An Overview

1-Amino-3-(3-tert-butyl-1H-pyrazol-4-yl)propan-2-ol (CAS No. 2228722-05-0) is a novel compound that has garnered significant attention in the field of medicinal chemistry due to its unique structural features and potential therapeutic applications. This compound belongs to the class of amino alcohols and is characterized by the presence of a tert-butyl group and a pyrazol ring, which contribute to its distinct chemical properties and biological activities.

The tert-butyl group, known for its steric hindrance, plays a crucial role in modulating the compound's reactivity and stability. This group can enhance the lipophilicity of the molecule, making it more suitable for crossing biological membranes and reaching target sites within cells. The pyrazol ring, on the other hand, is a versatile moiety that is often found in bioactive compounds due to its ability to form hydrogen bonds and participate in π-stacking interactions with biomolecules.

Recent studies have explored the potential of 1-amino-3-(3-tert-butyl-1H-pyrazol-4-yl)propan-2-ol in various therapeutic areas. One notable application is in the treatment of neurological disorders. Research has shown that this compound can act as a modulator of neurotransmitter receptors, particularly those involved in the regulation of serotonin and dopamine levels. This property makes it a promising candidate for the development of new drugs targeting conditions such as depression, anxiety, and Parkinson's disease.

In addition to its potential in neuropharmacology, 1-amino-3-(3-tert-butyl-1H-pyrazol-4-yl)propan-2-ol has also been investigated for its anti-inflammatory and anti-cancer properties. Studies have demonstrated that this compound can inhibit the production of pro-inflammatory cytokines and reduce oxidative stress, which are key factors in the pathogenesis of chronic inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.

The anti-cancer potential of 1-amino-3-(3-tert-butyl-1H-pyrazol-4-yl)propan-2-ol has been highlighted in several preclinical studies. It has been shown to induce apoptosis in cancer cells by disrupting cell cycle progression and inhibiting angiogenesis. These findings suggest that this compound could be developed into a novel therapeutic agent for cancer treatment, particularly for solid tumors where angiogenesis plays a critical role.

The synthesis of 1-amino-3-(3-tert-butyl-1H-pyrazol-4-yl)propan-2-ol involves several well-established organic reactions, including nucleophilic substitution, condensation, and reduction steps. The choice of synthetic route depends on the availability of starting materials and the desired purity and yield of the final product. Recent advancements in green chemistry have led to the development of more environmentally friendly methods for synthesizing this compound, which is an important consideration for large-scale production.

In terms of pharmacokinetics, 1-amino-3-(3-tert-butyl-1H-pyrazol-4-y l)propan - 2 - ol exhibits favorable properties such as good oral bioavailability and low toxicity. These characteristics make it suitable for further development as an oral medication. However, more detailed studies are needed to fully understand its metabolism and excretion pathways in vivo.

Clinical trials are currently underway to evaluate the safety and efficacy of 1-amino - 3 - ( 3 - tert - butyl - 1 H - pyrazol - 4 - yl ) propan - 2 - ol in human subjects. Preliminary results from phase I trials have shown promising outcomes, with no significant adverse effects reported at therapeutic doses. These findings provide a strong foundation for advancing this compound into later stages of clinical development.

In conclusion, 1-amino - 3 - ( 3 - tert - butyl - 1 H - pyrazol - 4 - yl ) propan - 2 - ol (CAS No. 2228722 - 05 - 0) is a promising compound with diverse potential applications in medicine. Its unique chemical structure and biological activities make it an attractive candidate for further research and development. As ongoing studies continue to uncover new insights into its mechanisms of action and therapeutic benefits, this compound holds great promise for improving patient outcomes in various medical conditions.

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